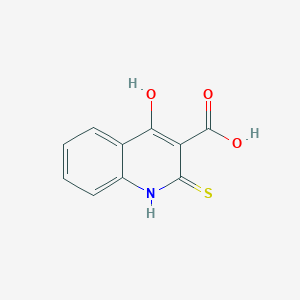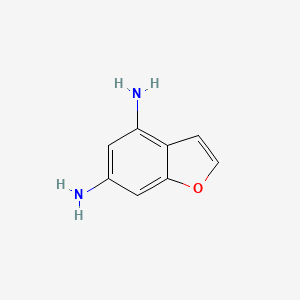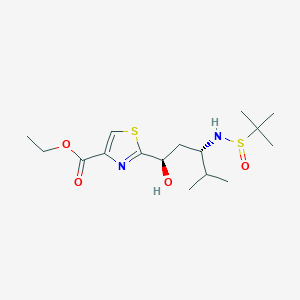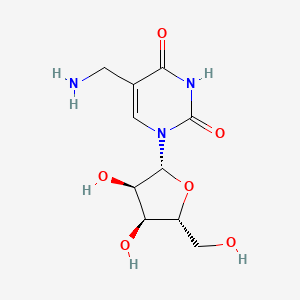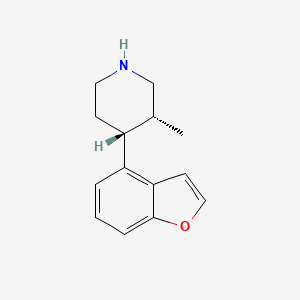
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine is a chiral compound with a unique structure that combines a benzofuran moiety with a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization of appropriate amine precursors.
Coupling of Benzofuran and Piperidine: The final step involves coupling the benzofuran moiety with the piperidine ring, which can be achieved through various coupling reactions such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine: shares structural similarities with other benzofuran and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of benzofuran and piperidine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(3R,4R)-4-(1-benzofuran-4-yl)-3-methylpiperidine |
InChI |
InChI=1S/C14H17NO/c1-10-9-15-7-5-11(10)12-3-2-4-14-13(12)6-8-16-14/h2-4,6,8,10-11,15H,5,7,9H2,1H3/t10-,11+/m0/s1 |
InChI 键 |
MKGKLUUENFQFPS-WDEREUQCSA-N |
手性 SMILES |
C[C@H]1CNCC[C@H]1C2=C3C=COC3=CC=C2 |
规范 SMILES |
CC1CNCCC1C2=C3C=COC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


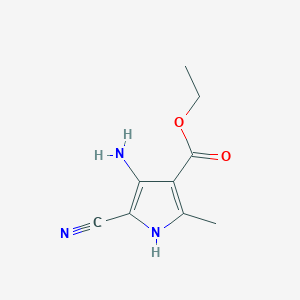
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
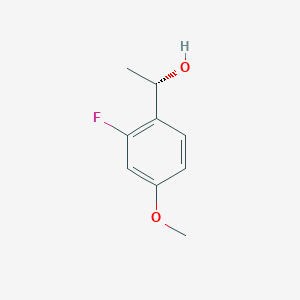
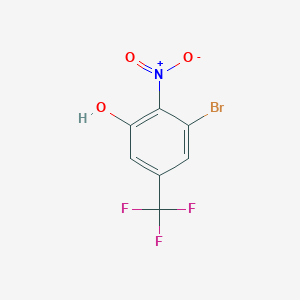
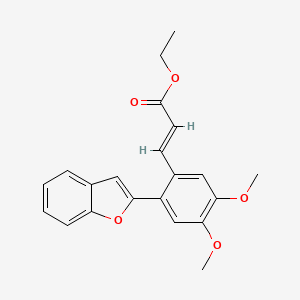
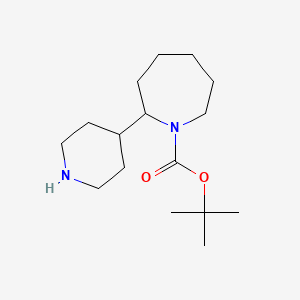
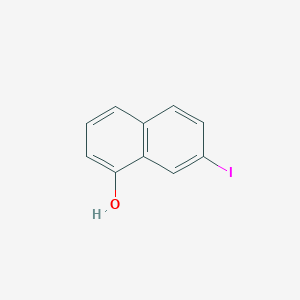
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
